Cas no 107089-82-7 (4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide)

4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide structure
107089-82-7 structure
Product Name:4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
Numero CAS:107089-82-7
MF:C13H14N4O2S
MW:290.340860843658
CID:155985
PubChem ID:341519
Update Time:2025-04-19

4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
    • 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1λ<sup>6</sup>,2,4-benzothiadiazine 1,1-dioxide
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
    • 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1
    • 3-(3'5'-Dimethylpyrazolyl)-4-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • AC1L7U5X
    • BRN 5594064
    • LS-40424
    • NCI60_003495
    • NSC373868
    • DTXSID20147901
    • 3-(3,5-dimethylpyrazol-1-yl)-4-methyl-1$l^{6},2,4-benzothiadiazine 1,1-dioxide
    • CHEMBL1984745
    • 107089-82-7
    • 3-(3',5'-Dimethylpyrazolyl)-4-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • NSC-373868
    • 4H-1,2,4-Benzothiadiazine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide
    • Inchi: 1S/C13H14N4O2S/c1-9-8-10(2)17(14-9)13-15-20(18,19)12-7-5-4-6-11(12)16(13)3/h4-8H,1-3H3
    • Chiave InChI: LLEMGBIWINHBOK-UHFFFAOYSA-N
    • Sorrisi: S1(C2C=CC=CC=2N(C)C(=N1)N1C(C)=CC(C)=N1)(=O)=O

Proprietà calcolate

  • Massa esatta: 290.08392
  • Massa monoisotopica: 290.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 513
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 75.9Ų

Proprietà sperimentali

  • Densità: 1.41
  • Punto di ebollizione: 528.9°Cat760mmHg
  • Punto di infiammabilità: 273.7°C
  • Indice di rifrazione: 1.685
  • PSA: 67.56
  • LogP: 2.12410

4H-1,2,4-Benzothiadiazine,3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-, 1,1-dioxide Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti